molecular formula C18H23N5O2 B12174675 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12174675
M. Wt: 341.4 g/mol
InChI Key: AEXNIYXVWPDKFF-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.

    Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(5-hydroxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide.

    Reduction: Formation of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-dihydrotriazol-5-yl]propanamide.

    Substitution: Formation of N-alkylated derivatives of the indole ring.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a fluorescent probe due to the indole moiety’s inherent fluorescence properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors such as serotonin receptors due to the indole moiety’s structural similarity to serotonin.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): A compound with a similar indole structure but different functional groups, known for its role as a neurotransmitter.

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar indole and triazole structures, studied for their biological activities.

Uniqueness

3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its specific combination of indole and triazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C18H23N5O2/c1-12(2)10-16-19-18(22-21-16)20-17(24)7-9-23-8-6-13-11-14(25-3)4-5-15(13)23/h4-6,8,11-12H,7,9-10H2,1-3H3,(H2,19,20,21,22,24)

InChI Key

AEXNIYXVWPDKFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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